

# Application of 2,3-Diphenylquinoxaline in Thermally Activated Delayed Fluorescence (TADF) Materials

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## Compound of Interest

Compound Name: 2,3-Diphenylquinoxaline

Cat. No.: B159395

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Thermally activated delayed fluorescence (TADF) has emerged as a leading mechanism for achieving high efficiency in third-generation organic light-emitting diodes (OLEDs). This technology allows for the harvesting of both singlet and triplet excitons, enabling internal quantum efficiencies approaching 100%. A key component in the design of efficient TADF emitters is the strategic selection of electron-accepting and electron-donating moieties to achieve a small singlet-triplet energy splitting ( $\Delta E_{ST}$ ). **2,3-Diphenylquinoxaline** has proven to be a versatile and effective electron-accepting core for the construction of high-performance TADF materials. Its rigid structure and well-defined electronic properties allow for systematic tuning of the photophysical characteristics of the resulting emitters.

This document provides detailed application notes and experimental protocols for the utilization of **2,3-diphenylquinoxaline** in the development of TADF materials, targeting researchers and professionals in materials science and drug development, where TADF materials are finding applications in bioimaging and sensing.

## Molecular Design and Photophysical Properties

The design of **2,3-diphenylquinoxaline**-based TADF emitters typically follows a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architecture. The **2,3-diphenylquinoxaline** unit serves as the acceptor, while various electron-rich units are attached as donors. The choice of the donor moiety and the linking topology are critical in tuning the emission color, quantum yield, and TADF characteristics.

A small  $\Delta E_{ST}$  is crucial for efficient reverse intersystem crossing (RISC) from the triplet state (T1) to the singlet state (S1), which is the hallmark of TADF. This is typically achieved by designing molecules with a significant spatial separation between the highest occupied molecular orbital (HOMO), localized on the donor, and the lowest unoccupied molecular orbital (LUMO), localized on the **2,3-diphenylquinoxaline** acceptor.

## Quantitative Data Summary

The following tables summarize the photophysical and electroluminescent properties of various TADF emitters based on **2,3-diphenylquinoxaline** derivatives.

Table 1: Photophysical Properties of **2,3-Diphenylquinoxaline**-Based TADF Emitters

Compound	Donor Moiety	$\Delta$ EST (eV)	$\Phi$ PL (%)	$\lambda$ PL (nm)	Delayed Fluorescence Lifetime ( $\mu$ s)
SBDBQ-DMAC	Dimethylacridine	0.06	74	532	-
DBQ-3DMAC	Dimethylacridine	0.06	84	536	-
SBDBQ-PXZ	Phenoxazine	0.07	73	572	-
DBQ-3PXZ	Phenoxazine	0.03	76	572	-
DMAC-QCN	Dimethylacridine	-	-	545	-
PXZ-QCN	Phenoxazine	-	-	604	-
DMACPyBP	Dimethylacridine	0.03	62.3	643	-
PXZPyBP	Phenoxazine	0.10	21.2	743	-

Data compiled from various research articles.[1][2][3] The photoluminescence quantum yield ( $\Phi$ PL) and emission wavelength ( $\lambda$ PL) can vary depending on the solvent or solid-state film.

Table 2: Electroluminescent Performance of OLEDs Employing **2,3-Diphenylquinoxaline**-Based TADF Emitters

Emitter	Host Material	Max. EQE (%)	Max. Power Efficiency (lm/W)	Max. Luminance (cd/m <sup>2</sup> )	Emission Color
SBDBQ-DMAC	CBP	13.0	39.9	33,586	Green
DBQ-3DMAC	CBP	-	-	31,099	Green
SBDBQ-PXZ	CBP	-	-	30,039	Orange
DBQ-3PXZ	CBP	-	-	25,375	Orange
DMAC-QCN	-	17.3	-	-	Yellow
PXZ-QCN	-	15.6	-	-	Red

EQE: External Quantum Efficiency. Data sourced from multiple studies for comparison.[\[1\]](#)[\[3\]](#)

## Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative **2,3-diphenylquinoxaline**-based TADF emitter and the fabrication of a corresponding OLED device.

### Protocol 1: Synthesis of a D-A-D Type TADF Emitter

This protocol describes a general procedure for the synthesis of a donor-acceptor-donor (D-A-D) type TADF emitter using a Buchwald-Hartwig amination reaction.[\[4\]](#)[\[5\]](#)

Materials:

- A di-halogenated **2,3-diphenylquinoxaline** derivative (e.g., 6,11-dibromo-**2,3-diphenylquinoxaline**)
- An electron-donating amine (e.g., carbazole, phenoxazine)
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Tris(tert-butyl)phosphine (P(t-Bu)<sub>3</sub>) or other suitable phosphine ligand

- Sodium tert-butoxide (NaOt-Bu)
- Anhydrous toluene
- Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

#### Procedure:

- In a Schlenk flask, dissolve the di-halogenated **2,3-diphenylquinoxaline** (1.0 eq), the donor amine (2.2 eq), and sodium tert-butoxide (2.5 eq) in anhydrous toluene.
- Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes.
- In a separate glovebox or under a positive pressure of inert gas, prepare a solution of the palladium catalyst and ligand. Add Pd(OAc)<sub>2</sub> (0.05 eq) and P(t-Bu)<sub>3</sub> (0.1 eq) to the reaction mixture.
- Heat the reaction mixture to reflux (typically 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the final D-A-D TADF emitter.
- Characterize the final product using <sup>1</sup>H NMR, <sup>13</sup>C NMR, mass spectrometry, and elemental analysis.

## Protocol 2: Fabrication of a Vacuum-Deposited OLED

This protocol outlines the fabrication of a multilayered OLED using thermal evaporation in a high-vacuum chamber.

Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.

Materials:

- Indium tin oxide (ITO)-coated glass substrates
- Hole Injection Material (e.g., MoO<sub>3</sub>)
- Hole Transport Material (e.g., TAPC)
- Host material for the emissive layer (e.g., CBP)
- The synthesized **2,3-diphenylquinoxaline** TADF emitter
- Electron Transport Material (e.g., Bphen)
- Electron Injection Material (e.g., LiF)
- Aluminum (Al) for the cathode

Procedure:

- Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone for 15 minutes immediately before loading into the deposition chamber.
- Load the cleaned substrates and all organic and inorganic materials into a high-vacuum thermal evaporation system (pressure < 10<sup>-6</sup> Torr).
- Sequentially deposit the layers according to the device architecture. The deposition rates should be carefully controlled (e.g., 1-2 Å/s for organic layers, 0.1 Å/s for LiF, and 5-10 Å/s for Al).
  - Deposit the HIL (e.g., MoO<sub>3</sub>, 10 nm).
  - Deposit the HTL (e.g., TAPC, 50 nm).

- Co-deposit the EML by evaporating the host material (e.g., CBP) and the **2,3-diphenylquinoxaline** TADF emitter from separate sources. The doping concentration of the emitter is critical and typically ranges from 1% to 20% by weight (e.g., 20 nm total thickness).
- Deposit the ETL (e.g., Bphen, 45 nm).
- Deposit the EIL (e.g., LiF, 1 nm).
- Deposit the Al cathode (e.g., 100 nm).
- Encapsulate the completed devices in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

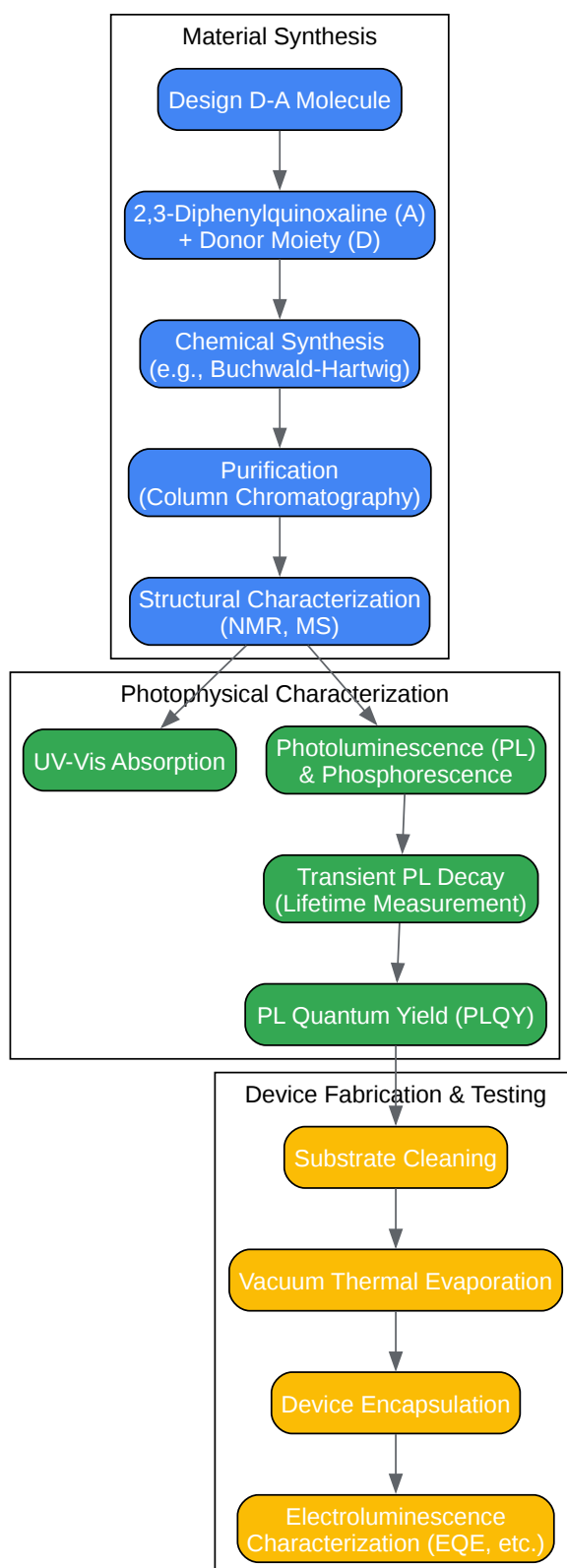
## Visualizations

### Thermally Activated Delayed Fluorescence (TADF)

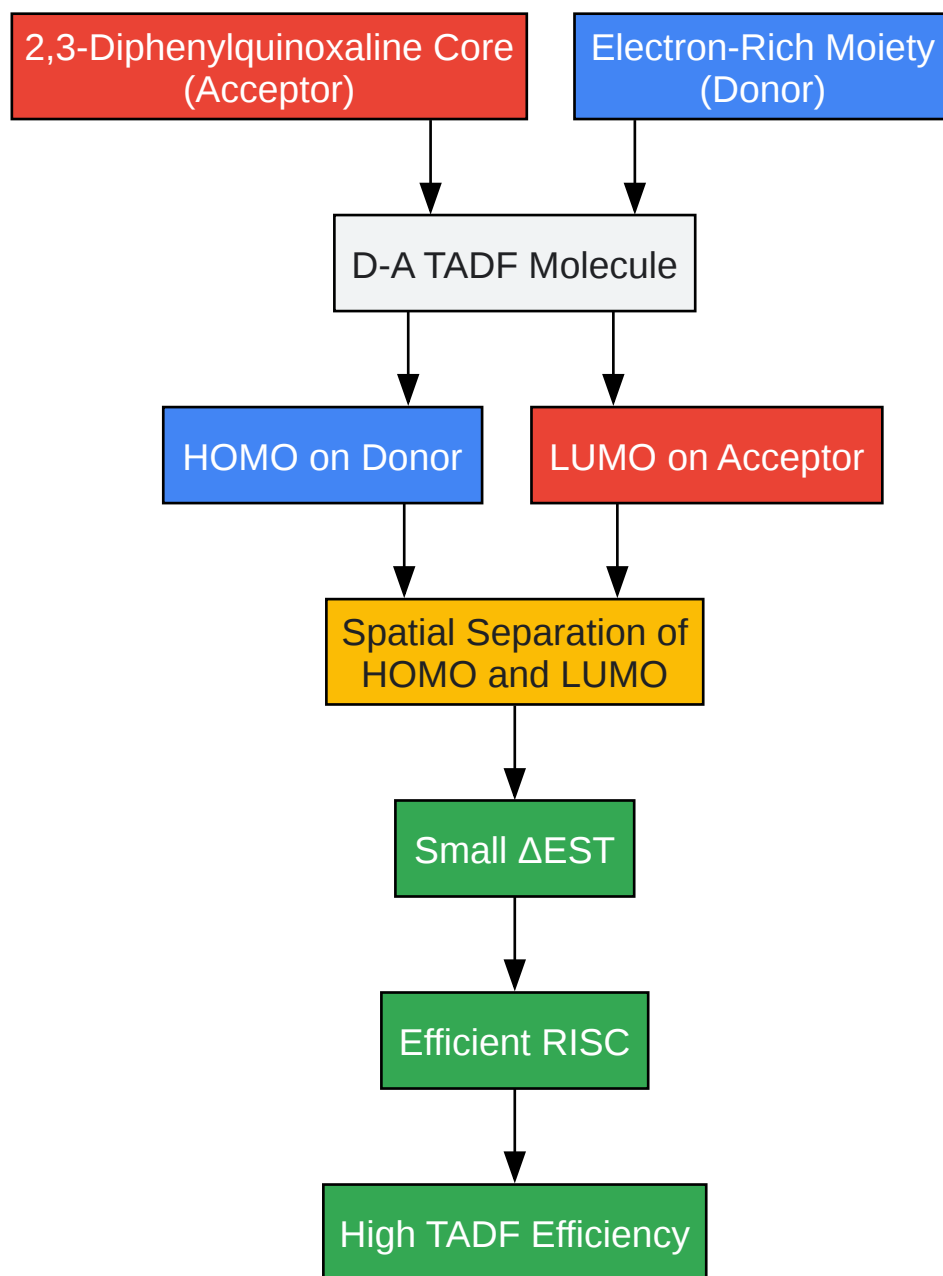
#### Mechanism

Caption: The Jablonski diagram illustrating the mechanism of Thermally Activated Delayed Fluorescence (TADF).

### Experimental Workflow for TADF Material Development







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